molecular formula C20H18N2O6S2 B12028017 6-[(5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

6-[(5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B12028017
M. Wt: 446.5 g/mol
InChI Key: ISZWGXLIHWYIEC-SFQUDFHCSA-N
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Description

6-((5E)-5-{[5-(4-NITROPHENYL)-2-FURYL]METHYLENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)HEXANOIC ACID is a complex organic compound that features a thiazolidinone ring, a nitrophenyl group, and a furan ring. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((5E)-5-{[5-(4-NITROPHENYL)-2-FURYL]METHYLENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)HEXANOIC ACID typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Nitro Group: Nitration of the phenyl ring can be performed using a mixture of concentrated nitric and sulfuric acids.

    Furan Ring Formation: The furan ring can be synthesized via a Paal-Knorr synthesis, involving the cyclization of a 1,4-dicarbonyl compound.

    Final Coupling: The final step involves coupling the thiazolidinone derivative with the nitrophenyl-furan moiety under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring or the furan ring.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized derivatives of the thiazolidinone or furan rings.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential anticancer activity.

    Industry: Used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 6-((5E)-5-{[5-(4-NITROPHENYL)-2-FURYL]METHYLENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)HEXANOIC ACID would depend on its specific biological target. Generally, compounds with similar structures may:

    Inhibit Enzymes: By binding to the active site and preventing substrate access.

    Interact with DNA: By intercalating between base pairs and disrupting replication.

    Modulate Receptors: By binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Known for their antimicrobial and anti-inflammatory properties.

    Nitrophenyl Derivatives: Often studied for their potential as anticancer agents.

    Furan Derivatives: Known for their diverse biological activities.

Uniqueness

6-((5E)-5-{[5-(4-NITROPHENYL)-2-FURYL]METHYLENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)HEXANOIC ACID is unique due to its combination of a thiazolidinone ring, a nitrophenyl group, and a furan ring, which may confer a unique set of biological activities and chemical reactivity.

Properties

Molecular Formula

C20H18N2O6S2

Molecular Weight

446.5 g/mol

IUPAC Name

6-[(5E)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C20H18N2O6S2/c23-18(24)4-2-1-3-11-21-19(25)17(30-20(21)29)12-15-9-10-16(28-15)13-5-7-14(8-6-13)22(26)27/h5-10,12H,1-4,11H2,(H,23,24)/b17-12+

InChI Key

ISZWGXLIHWYIEC-SFQUDFHCSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCCCCC(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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